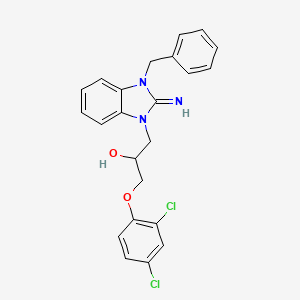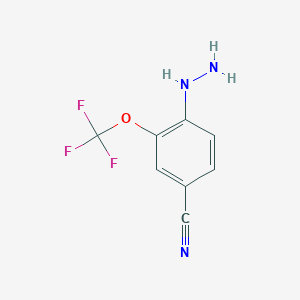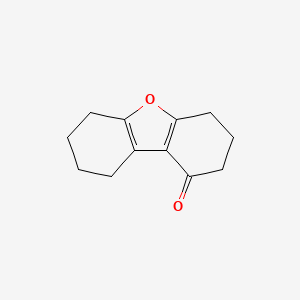
4-iodo-N-methyl-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-methyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Substitution Reaction: One common method for synthesizing 4-iodo-N-methyl-N-(trifluoromethyl)aniline involves the substitution of an iodine atom onto the aniline ring. This can be achieved by reacting 4-iodoaniline with N-methyl-N-(trifluoromethyl)amine under suitable conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodoaniline is coupled with a trifluoromethylated boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the iodine or methyl groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the iodine group, converting it to a less reactive form.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 4-iodo-N-methyl-N-(trifluoromethyl)nitroaniline.
Reduction: Reduced derivatives like 4-iodo-N-methyl-N-(trifluoromethyl)aniline hydride.
Substitution: Substituted products such as 4-azido-N-methyl-N-(trifluoromethyl)aniline.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: Employed in the development of high-performance materials and polymers.
Mecanismo De Acción
The mechanism by which 4-iodo-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide
- 4-iodo-2-(trifluoromethyl)benzonitrile
Comparison:
- 4-iodo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties compared to its analogs.
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide has an amide group, which affects its reactivity and solubility.
- 4-iodo-2-(trifluoromethyl)benzonitrile contains a nitrile group, influencing its chemical behavior and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Fórmula molecular |
C8H7F3IN |
|---|---|
Peso molecular |
301.05 g/mol |
Nombre IUPAC |
4-iodo-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-13(8(9,10)11)7-4-2-6(12)3-5-7/h2-5H,1H3 |
Clave InChI |
NJEMDTXRYLLPNH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)













